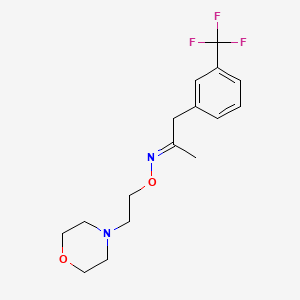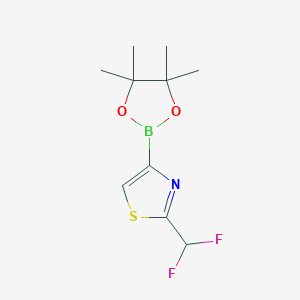![molecular formula C29H30O6 B13421085 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications, particularly in the production of epoxy resins. The compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and versatility in chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential in the production of epoxy resins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac epoxy resins
Uniqueness
Compared to similar compounds, 2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane offers enhanced thermal stability and mechanical properties. Its unique structure allows for the formation of highly cross-linked networks, making it suitable for demanding applications in coatings, adhesives, and composites .
Eigenschaften
Molekularformel |
C29H30O6 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
2-[[2,6-bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C29H30O6/c1-3-10-27(33-17-24-14-30-24)20(6-1)12-22-8-5-9-23(29(22)35-19-26-16-32-26)13-21-7-2-4-11-28(21)34-18-25-15-31-25/h1-11,24-26H,12-19H2 |
InChI-Schlüssel |
QTBLRCGITQNBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CC=C2CC3=C(C(=CC=C3)CC4=CC=CC=C4OCC5CO5)OCC6CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)



![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)








